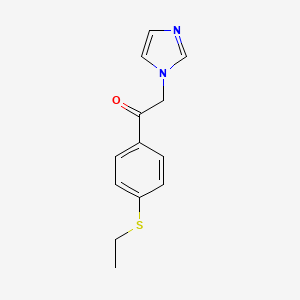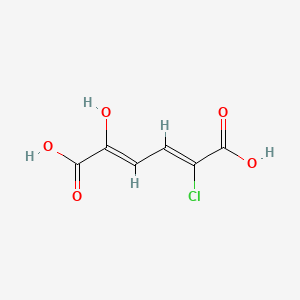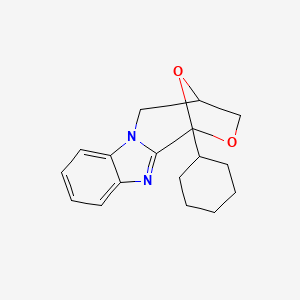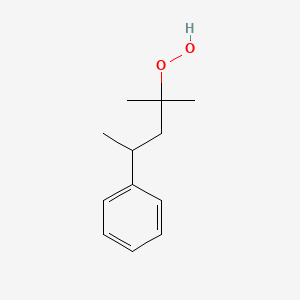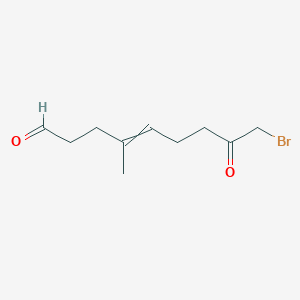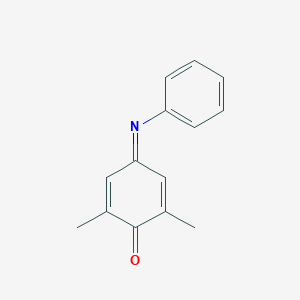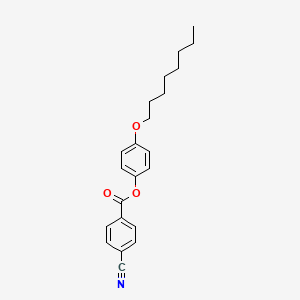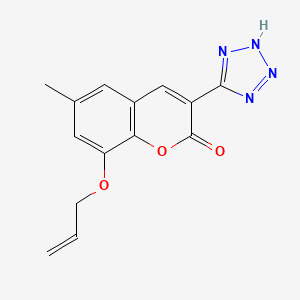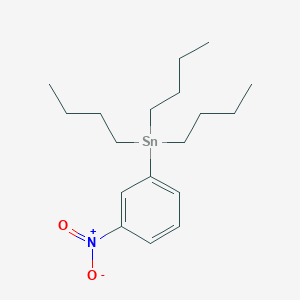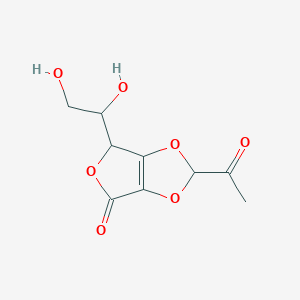
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is an organosilicon compound with the molecular formula C10H26O2Si2 It is characterized by the presence of two silicon atoms bonded to methyl and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane can be synthesized through the reaction of tetramethyldisilane with propanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove any impurities and ensure the compound’s high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The propoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives depending on the substituent introduced.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane involves its interaction with molecular targets through its silicon atoms and functional groups. The pathways involved include:
Molecular Targets: The silicon atoms can form bonds with various organic and inorganic molecules.
Pathways: The compound can undergo hydrolysis, oxidation, and other chemical transformations, leading to the formation of active intermediates that exert specific effects.
Comparison with Similar Compounds
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Comparison: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is unique due to its propoxy groups, which provide distinct chemical properties compared to its methoxy and ethoxy counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
78669-52-0 |
|---|---|
Molecular Formula |
C10H26O2Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
[dimethyl(propoxy)silyl]-dimethyl-propoxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-10H2,1-6H3 |
InChI Key |
LIDPPKUXQKUGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)[Si](C)(C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


